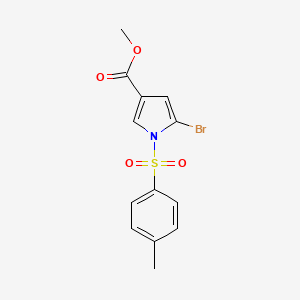

Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate

Vue d'ensemble

Description

Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the bromine and tosyl groups in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate typically involves the bromination of a pyrrole derivative followed by tosylation and esterification. One common method includes:

Bromination: Starting with 1H-pyrrole-3-carboxylate, bromination is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

Tosylation: The brominated product is then tosylated using p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine.

Esterification: Finally, the tosylated product undergoes esterification with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol.

Oxidation Reactions: Oxidation of the pyrrole ring can lead to the formation of pyrrole-2,3-diones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution Products: Various substituted pyrrole derivatives.

Reduction Products: Alcohol derivatives.

Oxidation Products: Pyrrole-2,3-diones.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The pyrrole moiety is a key component in numerous biologically active compounds. Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate has been explored for its potential in drug development due to its ability to inhibit various biological targets.

Antitumor Activity

Research has demonstrated that derivatives of pyrrole compounds exhibit antitumor properties. For instance, compounds synthesized from the pyrrole framework have shown moderate activity against various human tumor cell lines, including HCT116 (colon), MCF7 (breast), and HEPG2 (liver) cancer cells. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrrole ring can enhance efficacy against these cancer types .

Antiviral Properties

Pyrrole-based compounds have been investigated for their antiviral activity, particularly against HIV. The structural features of this compound allow it to act as a scaffold for developing inhibitors targeting the HIV reverse transcriptase enzyme. This has implications for the design of new antiretroviral therapies .

Material Science Applications

In addition to biological applications, this compound is utilized in materials science.

Catalysts in Polymerization

The compound serves as a catalyst in polymerization processes, facilitating the formation of polymers with desirable properties. Pyrroles are known to enhance the efficiency of polymerization reactions and improve the thermal stability of the resultant materials .

Data Table: Summary of Applications

Case Study 1: Antitumor Activity Evaluation

A study evaluated a series of pyrrole derivatives, including this compound, for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutic agents like Doxorubicin, suggesting a promising avenue for further research in cancer therapeutics.

Case Study 2: Synthesis of Antiviral Agents

In another study, researchers synthesized a novel series of pyrrole derivatives based on this compound. These compounds were screened for their ability to inhibit HIV replication in vitro. The study highlighted the importance of structural diversity in optimizing antiviral activity.

Mécanisme D'action

The mechanism of action of Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and tosyl groups can enhance the compound’s binding affinity and specificity towards its molecular targets .

Comparaison Avec Des Composés Similaires

- Methyl 5-bromo-1H-pyrrole-2-carboxylate

- 1-(5-Bromo-1H-pyrrol-3-yl)-N-methylmethanamine

- 1-(5-Bromo-1H-pyrrol-2-yl)ethanone

Comparison: Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate is unique due to the presence of both bromine and tosyl groups, which confer distinct reactivity and biological activity compared to its analogs. The tosyl group, in particular, enhances its solubility and stability, making it a more versatile intermediate in synthetic applications .

Activité Biologique

Methyl 5-bromo-1-tosyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimalarial, anticancer, and antibacterial effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and research findings.

This compound can be synthesized through bromination and tosylation of methyl pyrrole derivatives. The synthesis typically involves the use of N-Bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (THF) under low-temperature conditions, followed by purification steps to yield the final product .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an antimalarial agent and its interactions with specific biological targets.

Antimalarial Activity

Research has shown that pyrrole derivatives can inhibit Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. This compound was evaluated for its activity against P. falciparum and demonstrated significant inhibition with an IC50 value below 0.03 μM . This suggests strong activity against both blood and liver stages of the malaria parasite.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrrole ring can significantly impact biological activity. For instance, the presence of the tosyl group enhances solubility and bioavailability, which are critical for oral administration .

Research Findings

Several studies have investigated the biological properties of this compound:

- Inhibition of DHODH : The compound showed potent inhibition against PfDHODH with selectivity over human DHODH, indicating a favorable safety profile for further development.

- Anticancer Properties : In vitro studies revealed moderate anti-tumor activity against various human cancer cell lines, including HCT116 (colon), MCF7 (breast), and HEPG2 (liver) cells .

- Antibacterial Effects : Preliminary assessments suggest potential antibacterial properties, warranting further investigation into its efficacy against bacterial pathogens.

Table 1: Biological Activity Summary

| Compound | Target | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| This compound | PfDHODH | <0.03 | >100 |

| This compound | Human DHODH | >30 | - |

| This compound | HCT116 Cell Line | Moderate | - |

| This compound | MCF7 Cell Line | Moderate | - |

| This compound | HEPG2 Cell Line | Moderate | - |

Case Studies

A notable case study involved the evaluation of this compound in an animal model for malaria prophylaxis. The compound was administered prior to exposure to P. falciparum, effectively preventing infection in a significant proportion of subjects . This study supports its potential as a therapeutic agent in malaria prevention strategies.

Propriétés

IUPAC Name |

methyl 5-bromo-1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(7-12(15)14)13(16)19-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTLFDBQEHXPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675483 | |

| Record name | Methyl 5-bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881673-79-6 | |

| Record name | Methyl 5-bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.